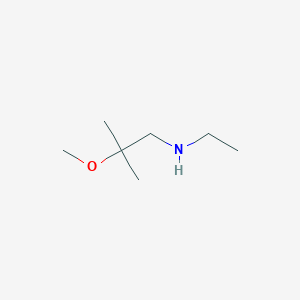![molecular formula C12H14O3 B13171667 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine is a synthetic organic compound with the molecular formula C12H14O3 It is characterized by the presence of an oxirane (epoxide) ring and a benzodioxepine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Mécanisme D'action
The mechanism of action of 6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2-one
- Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
- Oxiranyl boronic acid MIDA ester
Uniqueness
6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, including the combination of an oxirane ring and a benzodioxepine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-(oxiran-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C12H14O3/c1-3-9(7-10-8-15-10)12-11(4-1)13-5-2-6-14-12/h1,3-4,10H,2,5-8H2 |
Clé InChI |
PNVMJWDNRDKGJB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC(=C2OC1)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
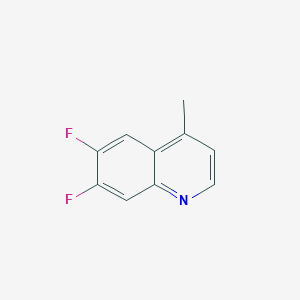
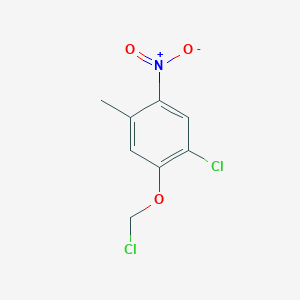
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
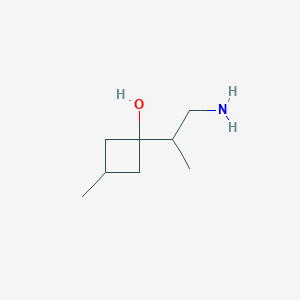
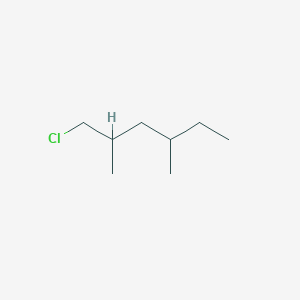

![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
